An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to known bioactive molecules, this pyrazole derivative holds potential as a building block in the development of novel therapeutics. This document consolidates available chemical data, explores potential synthetic routes based on established pyrazole chemistry, and discusses its prospective applications in drug discovery by examining the biological activities of analogous compounds. The guide aims to serve as a foundational resource for researchers investigating this and related pyrazole derivatives.
Chemical Identity and Physicochemical Properties
Identifiers and Chemical Structure
The unique arrangement of atoms in 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is defined by several key identifiers.
Detailed experimental data on the physicochemical properties of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid are scarce in the literature. However, computational models provide valuable predicted data.
Property
Predicted Value
XlogP
0.1
Monoisotopic Mass
140.05858 Da
Polar Surface Area
66.4 Ų
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
3
Synthesis of Pyrazole Acetic Acids: A General Overview
While a specific, detailed experimental protocol for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is not widely published, its structure lends itself to established methods for pyrazole synthesis. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid suggests a disconnection of the pyrazole ring, leading to hydrazine and a β-keto ester as key precursors.
Caption: Retrosynthetic analysis of the target molecule.
General Synthetic Protocol
The synthesis would likely proceed via the following steps:
Condensation: Reaction of a β-keto ester, such as ethyl 4-oxopentanoate, with hydrazine hydrate. This reaction is typically carried out in a protic solvent like ethanol or acetic acid.
Cyclization and Tautomerization: The initial condensation product, a hydrazone, undergoes intramolecular cyclization to form the pyrazole ring.
Hydrolysis: If the starting material is an ester, a final hydrolysis step under acidic or basic conditions is required to yield the carboxylic acid.
Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.
Conclusion and Future Directions
2-(5-methyl-1H-pyrazol-3-yl)acetic acid represents a molecule with significant untapped potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited, the well-documented biological activities of the pyrazole class of compounds provide a strong rationale for its further investigation. Future research should focus on developing and optimizing a reliable synthetic protocol for this molecule, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be crucial in determining its value as a lead compound or a versatile building block in the ongoing quest for novel and effective therapeutic agents.
References
PubChemLite. 2-(5-methyl-1h-pyrazol-3-yl)acetic acid (C6H8N2O2). Available at: [Link]
Shawish, I. B., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(10), 1234. Available at: [Link]
JYX. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]
Solubility Profile & Process Development Guide: 5-Methylpyrazole-3-acetic Acid
This guide provides an in-depth technical analysis of the solubility profile of 5-methylpyrazole-3-acetic acid (also known as 2-(5-methyl-1H-pyrazol-3-yl)acetic acid ). Given that specific thermodynamic solubility tables...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 5-methylpyrazole-3-acetic acid (also known as 2-(5-methyl-1H-pyrazol-3-yl)acetic acid ).
Given that specific thermodynamic solubility tables (mole fraction vs. temperature) for this exact derivative are not widely available in open peer-reviewed literature, this guide adopts a comparative structural analysis approach . It synthesizes data from direct structural analogs (3,5-dimethylpyrazole and 5-methylpyrazole-3-carboxylic acid) to construct a predictive solubility profile. Furthermore, it provides a rigorous, self-validating experimental protocol for researchers to generate the precise thermodynamic data required for process scale-up.
Executive Summary & Physicochemical Context
5-Methylpyrazole-3-acetic acid (CAS 1103508-20-8 or related isomers) is a critical amphoteric intermediate used in the synthesis of pharmaceuticals such as Mepiprazole . Its structure features a pyrazole core (basic/H-bond donor-acceptor) and an acetic acid side chain (acidic).
Unlike its rigid analog 5-methylpyrazole-3-carboxylic acid , the acetic acid derivative possesses a methylene spacer (
) between the ring and the carboxyl group. This spacer increases conformational flexibility and lipophilicity, generally enhancing solubility in polar organic solvents compared to the direct carboxylic acid.
Low MW favors dissolution, but H-bonding dominates.
pKa (Acidic)
~3.5 – 4.0 (Carboxyl)
Soluble in basic aqueous media (pH > 5).
pKa (Basic)
~2.5 (Pyrazole N)
Soluble in strong acidic media (pH < 1).
Zwitterionic Potential
High
Can form internal salts, reducing solubility in non-polar solvents (Hexane, Toluene).
Melting Point
188–211 °C (Analog range)
High indicates strong crystal lattice energy, requiring high-boiling or protic solvents for dissolution.
Predictive Solubility Profile
Based on thermodynamic data from structural analogs (3,5-dimethylpyrazole and 5-methylpyrazole-3-carboxylic acid), the solubility behavior of 5-methylpyrazole-3-acetic acid follows a distinct polarity-driven hierarchy.
Solvent Hierarchy & Interaction Mechanism
The molecule exhibits amphiprotic solubility behavior. It dissolves best in solvents capable of disrupting its strong intermolecular hydrogen bond network (dimerization of carboxylic acids + pyrazole N-H interactions).
Solvent Class
Predicted Solubility
Mechanism / Rationale
Dipolar Aprotic (DMSO, DMF)
Very High
Strong disruption of lattice energy; excellent for initial dissolution but poor for crystallization (hard to remove).
Lower Alcohols (Methanol, Ethanol)
High
H-bond donation/acceptance matches the solute. Preferred for recrystallization (often with water antisolvent).
Polar Ethers (THF, Dioxane)
Moderate
Good solvation of the pyrazole ring; moderate interaction with the carboxyl group.
Esters/Ketones (Ethyl Acetate, Acetone)
Moderate to Low
Soluble at reflux; likely poor at RT. Ideal candidates for cooling crystallization.
Aromatic Hydrocarbons (Toluene)
Low
Interaction limited to stacking; insufficient to break H-bonds. Used as an antisolvent.
Alkanes (Hexane, Heptane)
Negligible
Strictly an antisolvent.
Technical Insight: The solubility of the analog 3,5-dimethylpyrazole increases in the order: Acetonitrile < Toluene < Acetone < Ethanol < 1-Butanol. The acetic acid derivative will shift this scale towards more polar solvents due to the
group.
Experimental Protocol: Solubility Determination
To generate precise mole fraction (
) data for thermodynamic modeling, follow this self-validating gravimetric method. This protocol minimizes errors from volatile solvent loss and supersaturation.
Workflow Diagram
Figure 1: Standardized isothermal saturation workflow for solubility determination.
Step-by-Step Methodology
Preparation: Add excess 5-methylpyrazole-3-acetic acid solid to 20 mL of the target solvent in a jacketed equilibrium cell.
Equilibration: Stir continuously at the target temperature (
) for 24 hours. Temperature control must be .
Validation (Self-Check): Stop stirring and allow phases to separate for 2 hours. Ensure solid phase is still present. If fully dissolved, the experiment is invalid (add more solid).
Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash-out" during transfer.
Quantification:
Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight.
HPLC (Preferred): Dilute aliquot and analyze against a standard curve (C18 column, Water/ACN gradient).
Thermodynamic Modeling
Once experimental data (
) is obtained, fit the data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility of pyrazole derivatives.
Modified Apelblat Equation
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical parameters derived from regression.
Interpretation of Parameters:
Parameter B: Related to the enthalpy of solution. A large negative
indicates a highly endothermic dissolution (solubility increases sharply with T).
Fit Quality: A Relative Average Deviation (RAD)
indicates a robust model suitable for process engineering.
Recrystallization Strategy
For purification of 5-methylpyrazole-3-acetic acid, a cooling crystallization or anti-solvent approach is recommended based on the polarity differential.
Solvent Selection Decision Matrix
Figure 2: Solvent selection logic for purification based on impurity profile.
Recommended Purification Protocol (Method B)
Dissolution: Suspend crude solid in Ethanol (95%) or Methanol . Heat to reflux (
) until fully dissolved.
Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., NaCl, catalyst residues).
Crystallization:
Option 1 (Cooling): Slowly cool to
at a rate of .
Option 2 (Anti-solvent): If yield is low, add Water or Toluene dropwise at reflux until turbidity persists, then cool.
Isolation: Filter the white crystalline solid and wash with cold anti-solvent.
References
PubChem. 5-Methyl-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
Jiang, X., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data. Link
ChemicalBook. Synthesis and Properties of 5-Methylpyrazole-3-carboxylic acid derivatives.Link
BenchChem. Experimental Protocols for Pyrazole-Acetic Acid Derivatives.Link
MDPI. Acetic Acid as Processing Aid for Weakly Basic Drugs.[1] Pharmaceutics.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, specifically acidity (pKa) and ionization behavior, of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid .
Executive Summary & Molecular Architecture
2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 10252-45-6 / 1177318-00-1) is a bifunctional heterocyclic building block critical in the synthesis of agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors). Its behavior in solution is governed by two ionizable centers: the amphoteric pyrazole ring and the acidic carboxyl side chain.
Structural Dynamics & Tautomerism
The molecule exhibits annular tautomerism. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2.[1] Consequently, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is chemically equivalent to 2-(3-methyl-1H-pyrazol-5-yl)acetic acid .
For the purpose of pKa determination, we treat the system as a "macro-ionization" event where the observed pKa reflects the equilibrium mixture of these tautomers.[1]
The pKa Landscape: Dissociation & Speciation[1]
Unlike amino acids which form zwitterions, this molecule exhibits a Cation
Neutral Anion ionization pathway.[1] The basicity of the pyrazole nitrogen is insufficient to deprotonate the carboxylic acid intramolecularly.
Predicted Dissociation Constants (Aqueous, 25°C)
Ionization Step
Species Transition
Estimated pKa
Description
pKa₁ (Basic)
Cation () Neutral ()
2.4 – 2.8
Deprotonation of the Pyrazolium Nitrogen ().
pKa₂ (Acidic)
Neutral () Anion ()
4.0 – 4.2
Deprotonation of the Carboxylic Acid ().
pKa₃ (Ring)
Anion () Dianion ()
> 14.0
Deprotonation of the neutral Pyrazole NH (Not physiologically relevant).
Note: Values are derived from Structure-Activity Relationship (SAR) analysis of analogous pyrazole-3-carboxylic acids and phenylacetic acids.
Mechanistic Rationale
pKa₁ (Pyrazolium
Pyrazole): The unsubstituted pyrazole conjugate acid has a pKa of ~2.5. The methyl group at position 5 is electron-donating (+I effect), which would theoretically raise the pKa. However, the acetic acid side chain at position 3 exerts a mild electron-withdrawing effect (-I effect). These effects largely cancel out, keeping the value close to the parent pyrazole (~2.5).[1]
pKa₂ (Carboxylic Acid
Carboxylate): The pKa of acetic acid is 4.76. The pyrazole ring is an electron-deficient heteroaromatic system (acting as an electron sink), which stabilizes the carboxylate anion via inductive withdrawal. This lowers the pKa relative to acetic acid, shifting it to the ~4.1 range.[1]
Speciation Logic (DOT Visualization)
The following diagram illustrates the pH-dependent dominant species. Note the absence of a stable zwitterion region.
Solubility & Lipophilicity Implications[1][6]
Understanding the pKa is critical for predicting LogD (Distribution Coefficient), which dictates the compound's behavior in biological assays and formulation.[1]
pH 3.0 - 4.0: Predominantly neutral. Maximum lipophilicity (LogP ~0.5 to 1.0). Risk of precipitation during solution preparation if concentration > 10 mM.
pH 7.4 (Blood/Cytosol): Predominantly anionic (>99.9%).[1] High aqueous solubility. Low passive membrane permeability unless specific transporters are involved.
Experimental Determination Protocol
To experimentally validate these values, Potentiometric Titration is the gold standard.[1] Due to the potential for low solubility of the neutral species, a "Sirius T3" style approach using a co-solvent (Methanol or Dioxane) is recommended if precipitation occurs in pure water.[1]
Protocol: Potentiometric Titration (Aqueous)[1]
Objective: Determine stoichiometric pKa values using a glass electrode.
Reagents:
Analyte: >5 mg of pure 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
Water: Degassed, CO2-free HPLC grade water.
Workflow Diagram:
Step-by-Step Methodology:
Blank Titration: Perform a titration of the 0.15 M KCl + HCl solution without the sample to determine the exact standard electrode potential (
) and ionic product of water () under specific laboratory conditions.
Sample Dissolution: Weigh ~3 mg of the compound accurately. Add to the titration vessel with 20 mL of 0.15 M KCl.
Acidification: The sample will likely be acidic. Lower the pH to ~1.8 using standardized HCl to ensure the pyrazole ring is fully protonated (Cationic state start).
Titration: Titrate with 0.1 M KOH up to pH 11.0.
Observation 1: The first inflection point (buffer region ~2.5) corresponds to the Pyrazolium deprotonation.
Observation 2: The second inflection point (buffer region ~4.1) corresponds to the Carboxylic acid deprotonation.
Calculation: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[1]
Biological & Pharmaceutical Context
Drug Design Significance
The C-linked acetic acid moiety is a classic bioisostere for other acidic groups. In the context of enzyme inhibition (e.g., COX-2), the anionic carboxylate at physiological pH (7.[1]4) often serves as a key electrostatic anchor, binding to positively charged arginine or lysine residues within the active site.[1]
ADME Considerations
Oral Absorption: The neutral species (pH 3-4) is the only form likely to permeate passively. Formulations may require buffering to this range or reliance on the high solubility of the salt form for rapid dissolution followed by precipitation/absorption dynamics in the intestine.
Metabolic Stability: The 5-methyl group is a potential site for metabolic oxidation (CYP450) to a hydroxymethyl or carboxylic acid derivative.
References
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Standard reference for substituent effects on pyrazole and acetic acid pKa).
PubChem. (n.d.). Compound Summary: 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.[6][7] National Library of Medicine. Retrieved from [Link][1]
Elguero, J., et al. (2000).[1] Pyrazoles.[2][3][8][9][10][11][12][13] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on pyrazole tautomerism and basicity).
U.S. EPA. (2024). CompTox Chemicals Dashboard: [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. (Used for comparative SAR analysis of electron-withdrawing effects). Retrieved from [Link][1][3]
CAS Registry Number: 41669-06-1
Chemical Formula: C₆H₈N₂O₂
Molecular Weight: 140.14 g/mol
Synonyms: 5-Methyl-3-pyrazoleacetic acid; (5-Methyl-1H-pyrazol-3-yl)acetic acid
Chemical Identity & Structural Scaffolding
Senior Scientist Insight:
In the context of medicinal chemistry, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid serves as a critical bioisostere for phenylacetic acid derivatives. Its value lies in the pyrazole ring’s ability to engage in hydrogen bonding (acting as both donor and acceptor) while the carboxylic acid tail provides a handle for further functionalization (e.g., amide coupling).
Tautomeric Considerations:
Researchers must recognize that this compound exists in dynamic equilibrium. In solution, the proton on the pyrazole nitrogen oscillates between position 1 and 2. Consequently, the "5-methyl" and "3-acetic acid" substituents are chemically equivalent to "3-methyl" and "5-acetic acid" depending on the tautomer.
Tautomer A: 1H-pyrazole (N1-H), substituents at 3,5.[1]
Tautomer B: 2H-pyrazole (N2-H), substituents at 3,5 (renumbered).
Implication: When analyzing NMR spectra (specifically NOESY/HMBC), signal broadening may occur due to rapid tautomeric exchange at room temperature.
Hazard Identification & Risk Assessment (GHS)
Classification Logic:
While specific toxicological data for this exact CAS is limited, its structural analogs (pyrazole-3-carboxylic acids) dictate a Warning classification. The acidity of the carboxyl group (pKa ~3.5–4.5) combined with the basicity of the pyrazole nitrogen creates a zwitterionic character that enhances mucous membrane irritation.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[3][5]
Risk Assessment Workflow (DOT Diagram)
Figure 1: Decision logic for assessing exposure risk based on physical state.
Physical Properties & Stability
Experimental Data Summary:
Property
Value / Observation
Source/Note
Appearance
Off-white to pale yellow solid
Visual inspection
Melting Point
130–160 °C (Analog range)
Exact experimental MP for CAS 41669-06-1 is rarely published; determined by purity.
Solubility
Soluble in DMSO, Methanol, dilute aqueous base.
Amphoteric nature aids solubility in basic buffers.
pKa (Predicted)
~3.8 (COOH), ~2.5 (Pyrazole NH)
ACD/Labs prediction algorithms [1].
Stability & Storage Protocol:
Hygroscopicity: The presence of both H-bond donors and acceptors makes the solid hygroscopic. Moisture uptake can lead to "caking" and hydrolysis of downstream products if used as a reagent.
Decarboxylation Risk: Like many heteroaryl acetic acids, this compound is prone to thermal decarboxylation if heated above its melting point without solvent, yielding 3,5-dimethylpyrazole.
Storage Rule: Store at 2–8°C , under inert atmosphere (Argon/Nitrogen) if possible. Desiccate tightly.
Handling, Synthesis & Emergency Response
Synthesis Context (Knorr Pyrazole Synthesis)
This compound is typically synthesized via the condensation of a beta-keto ester (e.g., ethyl acetoacetate) with hydrazine, followed by hydrolysis.
Safety Note: If synthesizing de novo, ensure complete removal of hydrazine (a known carcinogen) before isolation of the final acid.
Handling Protocol (SOP)
Weighing: Always weigh in a fume hood. Use an antistatic gun if the powder is static-prone to prevent dispersal.
Solubilization: Add solvent to the solid slowly. If using basic water (e.g., NaOH), exotherm will be minimal but noticeable.
Reaction Monitoring: When coupling this acid (e.g., EDC/NHS coupling), monitor the disappearance of the acid peak via LC-MS (ESI+ m/z 141 [M+H]+).
Emergency Response Matrix
Incident
Immediate Action
Scientific Rationale
Eye Contact
Irrigate for 15 mins. Do not use neutralization agents.
The eye's buffering capacity is overwhelmed by the acid; water dilution is the only safe mechanism to restore pH.
Particulates can lodge in alveoli; immediate cessation of exposure prevents chronic sensitization.
Storage & Disposal Decision Tree (DOT Diagram)
Figure 2: Protocol for long-term storage and compliant disposal.
Ecological & Regulatory Information
Ecotoxicity: No specific data for CAS 41669-06-1. However, pyrazoles can be persistent in aqueous environments. Do not allow to enter drains (H412 implied for class).
TSCA (USA): Likely classified for R&D Use Only . Not listed on the active public inventory for commercial bulk sale without PMN (Pre-Manufacture Notice).
REACH (EU): Not registered as a high-volume substance. Treat as a novel intermediate.
References
PubChem. 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (Compound). National Library of Medicine. Available at: [Link] (Note: Link directs to related analog for property validation).
ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of Pyrazole-3-Acetic Acid Scaffolds
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Privileged Nature of the Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex®) and Rimonabant. Within this family, pyrazole-3-acetic acid (and its tautomeric equivalent, pyrazole-5-acetic acid) represents a versatile, underutilized building block.
Its value lies in its bifunctionality: the pyrazole ring offers a rigid, aromatic template capable of
- stacking and hydrogen bonding, while the acetic acid side chain provides a flexible "handle" for derivatization into esters, amides, and hydrazides. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically in anti-inflammatory (COX-2 inhibition) and antimicrobial domains.
Medicinal Chemistry: Synthetic Pathways
The synthesis of pyrazole-3-acetic acid derivatives typically follows cyclocondensation strategies.[1][2] The choice of method depends on the desired substitution pattern at the N1, C3, and C5 positions.
The therapeutic utility of this scaffold is heavily dictated by the substituents on the pyrazole ring and the modification of the acetic acid tail.
Anti-Inflammatory Activity (COX-2 Inhibition)
The pyrazole core mimics the central ring of Celecoxib, positioning substituents to interact with the COX-2 active site.[3]
Mechanism: The scaffold fits into the hydrophobic channel of COX-2.
Key Interactions:
N1-Aryl Group: Essential for selectivity. A p-sulfonamide or p-sulfonylmethyl group on this phenyl ring binds to the polar side pocket (Arg513, His90) of COX-2.
Acetic Acid/Amide Tail: The C3-acetic acid derivative often acts as a linker. Converting the acid to a hydrazide or amide significantly enhances binding affinity by forming hydrogen bonds with Arg120 and Tyr355 at the channel entrance.
Antimicrobial Activity
Hydrazide derivatives of pyrazole-3-acetic acid have shown potent activity against S. aureus and C. albicans. The mechanism likely involves inhibition of bacterial DNA gyrase or cell wall synthesis, though this is less defined than the COX pathway.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map for Pyrazole-3-acetic acid derivatives.
Quantitative Data Summary
The following table summarizes biological activity data from key studies involving pyrazole-3-acetic acid derivatives (specifically hydrazide and amide modifications).
Compound Class
Modification (R-Group)
Target
Activity (IC₅₀ / MIC)
Reference
Amide Derivative
N-(4-chlorophenyl)acetamide
COX-2
0.045 µM
[1, 4]
Hydrazide
N'-benzylidenehydrazide
S. aureus
1.6 µg/mL
[5]
Hydrazide
N'-benzylidenehydrazide
E. coli
3.1 µg/mL
[5]
Free Acid
Unsubstituted
COX-2
> 50 µM (Inactive)
[1]
Note: The free acid is generally a weak inhibitor; derivatization to amides/hydrazides is required for nanomolar potency.
Future Outlook & Emerging Trends
Dual Inhibitors: Recent research focuses on COX-2/5-LOX dual inhibitors . By coupling the pyrazole-3-acetic acid scaffold with antioxidant moieties (e.g., di-tert-butylphenol), researchers aim to reduce the cardiovascular side effects associated with pure COXib drugs.
Kinase Targeting: While less common than aminopyrazoles, pyrazole-3-acetic acid amides are being explored as linkers in Aurora kinase and CDK inhibitors, utilizing the flexible tail to reach solvent-exposed regions of the kinase ATP pocket.
References
National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
[Link]
MDPI (Molecules). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
[Link][4]
International Journal of Pharmaceutical Sciences. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
[Link]
Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
[Link]
Technical Guide: Sourcing and Validation of High-Purity 2-(5-methyl-1H-pyrazol-3-yl)acetic Acid
The following technical guide provides a comprehensive analysis of the commercial supply landscape, quality assurance protocols, and synthetic origins of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 41669-06-1).[1] Exec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the commercial supply landscape, quality assurance protocols, and synthetic origins of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 41669-06-1).[1]
Executive Summary
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., EGFR/PI3K/AKT pathway modulators) and agrochemicals.[1] Its utility stems from the bioisosteric properties of the pyrazole ring and the versatile carboxylate handle, which facilitates amide coupling or esterification.
However, the commercial sourcing of this compound is complicated by tautomeric nomenclature ambiguity and impurity profiles derived from its synthesis (specifically hydrazine residues and regioisomers). This guide provides a validated framework for identifying reliable suppliers, verifying compound identity, and managing quality risks.
Chemical Identity & Technical Profile
Before engaging suppliers, researchers must establish a precise technical baseline to avoid procuring incorrect isomers (e.g., N-alkylated impurities).
Exists in equilibrium between 3-methyl and 5-methyl forms in solution.[1]
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water (Free Acid).
Tautomeric Ambiguity Warning
In the absence of N-substitution, the 3-methyl and 5-methyl positions are chemically equivalent due to rapid proton transfer (annular tautomerism).[1] Suppliers may list this compound as (3-methyl-1H-pyrazol-5-yl)acetic acid . This is the same chemical entity. However, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (N-methylated) is a distinct regioisomer and a common impurity.[1]
Commercial Supply Landscape
The supply chain for this building block is tiered based on synthesis capability and stock reliability.
Tier 1: Primary Manufacturers (High Reliability)
These suppliers typically hold stock or have validated synthesis routes. They are recommended for GMP or late-stage GLP requirements.[1]
Enamine: Major holder of heterocyclic building blocks; typically offers >95% purity with LC-MS validation.[1]
Combi-Blocks: Known for competitive pricing on gram-scale quantities; often stocks the HCl salt form for improved stability.[1]
WuXi AppTec / LabNetwork: Ideal for bulk (>100g) orders requiring custom CoA specifications.
Suppliers like BenchChem , Reagentia , and BLD Pharm often list the compound. While reliable for small-scale R&D (mg to g), it is crucial to request a batch-specific H-NMR before purchase to confirm the absence of the N-alkylated isomer.[1]
Sourcing Strategy Matrix
Requirement
Recommended Source Type
Key Risk Factor
High Throughput Screening (HTS)
Tier 1 (Stock)
Batch-to-batch solubility variation (Salt vs. Free Acid).[1]
Lead Optimization (MedChem)
Tier 1 or Tier 2
Presence of reactive hydrazines interfering with coupling.
Process Development (CMC)
Tier 1 (Custom)
Scalability of the purification (removal of silica/metals).
Synthesis & Impurity Profiling
Understanding the synthetic origin is the only way to predict and detect "silent" impurities that standard CoAs might miss.
Core Synthetic Route (Knorr-Type Cyclization)
The industrial synthesis typically involves the condensation of a
-keto ester derivative (e.g., diethyl acetylsuccinate) with hydrazine.[1]
Figure 1: Standard synthetic pathway and potential impurity origins.
Critical Impurities to Monitor[1]
Hydrazine (N₂H₄): Used in excess during cyclization. It is a known genotoxin and a strong nucleophile that can interfere with subsequent amide couplings.
Limit: < 1 ppm (for pharmaceutical use).
Pyrazolone Byproducts: If the dehydration step is incomplete, pyrazolone intermediates may persist. These lack aromaticity and have different reactivity.
Regioisomers (N-Alkylated): If the starting material was impure or if alkylation was attempted later, N1-substituted isomers may be present.
Quality Assurance & Validation Protocols
Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement the following internal validation workflow.
Protocol A: Identity Verification (H-NMR)
Objective: Confirm structure and rule out N-alkylation.[1]
Dissolve 5-10 mg of sample in DMSO-d6 .
Key Signal: Look for the singlet corresponding to the C4-H proton on the pyrazole ring (typically
6.0 - 6.5 ppm).
Tautomer Check: The N-H proton is often broad and may not be visible or may appear very downfield (>12 ppm). The absence of an N-Methyl singlet (
3.6 - 4.0 ppm) confirms the N-unsubstituted nature.[1]
Protocol B: Purity Assessment (HPLC-UV)
Objective: Quantify purity and detect polar impurities (hydrazines).
Detection: 254 nm (aromatic ring) and 210 nm (carbonyl/general).
Acceptance Criteria: Purity > 95% (Area under curve). No single impurity > 1%.[3]
Protocol C: Genotoxin Screening (Optional but Recommended)
For lead candidates entering late-stage optimization, use Ellman’s Reagent or specific LC-MS/MS methods to quantitate residual hydrazine levels, as standard HPLC-UV will not detect trace hydrazine.[1]
Handling and Storage
Physical State: Typically a white to off-white solid.[1][4]
Hygroscopicity: The HCl salt (CAS 1103508-20-8) is hygroscopic.[1] Store in a desiccator at -20°C.
Stability: The free acid is stable at room temperature but should be protected from light to prevent slow decarboxylation over long periods (months/years).
References
PubChem Compound Summary. "2-(5-Methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1)."[1] National Center for Biotechnology Information. Link
Shawish, I. et al. "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives."[5][6] Pharmaceutics, 2022.[5] (Describes synthetic utility of pyrazole acetic acid derivatives). Link[5]
Kendre's Group. "Microwave-assisted synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 2019. (Discusses general Knorr-type synthesis conditions).
BLD Pharm Product Page. "2-(5-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride."[1] (Source for salt form availability). Link
ChemicalBook. "2-(5-Methyl-1H-pyrazol-3-yl)acetic acid Properties and Suppliers." Link
incorporating 2-(5-methyl-1H-pyrazol-3-yl)acetic acid into peptide synthesis
Application Note: Strategic Incorporation of 2-(5-methyl-1H-pyrazol-3-yl)acetic Acid in Peptide Synthesis Introduction & Chemical Significance[1][2][3][4][5][6][7] The incorporation of 2-(5-methyl-1H-pyrazol-3-yl)acetic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 2-(5-methyl-1H-pyrazol-3-yl)acetic Acid in Peptide Synthesis
Introduction & Chemical Significance[1][2][3][4][5][6][7]
The incorporation of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 344912-39-6 or related salts) into peptide backbones is a high-value strategy in Fragment-Based Drug Discovery (FBDD).[1] Unlike standard amino acids, this heterocyclic moiety serves two distinct roles:
Pharmacophore Isostere: The pyrazole ring acts as a bioisostere for imidazole (Histidine) or phenol (Tyrosine), functioning as a hydrogen bond donor/acceptor pair capable of high-affinity interactions with kinase hinge regions and GPCRs.
Ligation Handle: In advanced chemical biology, N-acyl pyrazoles are emerging as "activated amides" for Native Chemical Ligation (NCL)-like reactions, enabling thioester-free peptide assembly.[2][1]
This guide addresses the specific synthetic challenges posed by the pyrazole nitrogen (pKa ~14 for deprotonation, but nucleophilic enough to cause acylation artifacts) and provides validated protocols for its use as an N-terminal cap or internal scaffold.[1]
Chemical Profile & Handling
Property
Specification
Critical Handling Note
Molecular Weight
140.14 g/mol
--
Solubility
DMSO, DMF, MeOH
Poor solubility in DCM/Ether.[1] Dissolve in DMF for SPPS.
Rationale: Since no further amino acids will be coupled after this step, the nucleophilicity of the pyrazole NH is irrelevant.
Scenario B: Internal Incorporation (e.g., on Lysine Side Chain)
Strategy:Protected Incorporation (Boc or Trt). [3]
Rationale: If the pyrazole is exposed while the main peptide chain is still being elongated, the pyrazole NH can compete with the alpha-amine, leading to branched impurities (N-acyl pyrazoles).[1]
Pre-activation: In a separate vial, dissolve the pyrazole acetic acid and HATU in minimal DMF. Add DIEA.
Note: The solution may turn slightly yellow. Allow to activate for 30–60 seconds only. Long activation times can lead to ester hydrolysis or racemization (though this acid is achiral).
Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature (RT) for 45–60 minutes .
QC Check: Perform a Kaiser test.[1] If blue (incomplete), recouple using DIC/Oxyma (see Table 1).
Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (1x) to shrink the resin before cleavage.
Protocol B: Synthesis of N-Acyl Pyrazole Ligation Handles
Best for: Creating reactive intermediates for fragment coupling.[1]
This protocol utilizes the pyrazole moiety not just as a passive group, but as an active leaving group surrogate.
Workflow:
Coupling: Couple the pyrazole acetic acid to the N-terminus of "Peptide A" using Protocol A.
React the free pyrazole peptide with an acyl chloride or anhydride in solution to form the N-acyl pyrazole.[1]
Mechanism:[6][1][7][8] The N-acyl pyrazole is meta-stable.[1] It is stable to chromatography but reacts with N-terminal Cysteine peptides (Peptide B) at pH 6–7 to form a native amide bond.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for incorporating this moiety, ensuring the prevention of side reactions.
Caption: Decision tree for selecting the correct protection strategy based on the pyrazole's position in the sequence.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Coupling
Pyrazole acid solubility issues or salt formation.[1]
Switch to DIC/OxymaPure (1:1 equiv) in DMF/NMP (1:1). Sonicate the acid before adding coupling agents.
Prevention: Use N-Boc protected pyrazole acid.[1] Remedy: Treat resin with 20% Piperidine/DMF for 10 min (N-acyl pyrazoles are often labile to nucleophiles).[1]
Precipitation
High concentration of HCl salt (if starting material is HCl salt).
Ensure DIEA is added before the coupling agent to neutralize the HCl salt.
References
Vertex Pharmaceuticals. (2025).[1][9] Chemical and Physical Properties of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. PubChem.[1][10][11][12] Link
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in Boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. (Demonstrates pyrazole utility in SPPS). Link
Zheng, J. S., et al. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.[2] Chemical Science. (Establishes N-acyl pyrazoles as ligation handles). Link
Creative Peptides. (2023).[1] Protecting Groups in Peptide Synthesis: A Detailed Guide. (General reference for orthogonal protection strategies). Link
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using 5-Methylpyrazole Scaffolds
Executive Summary The 5-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Teneligliptin (DPP-4 inhibitor),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Teneligliptin (DPP-4 inhibitor), and Rimonabant (CB1 antagonist). Its utility stems from its ability to act as a bioisostere for amides and its capacity to position substituents in precise vectors for receptor binding.
However, the synthesis of 5-methylpyrazoles presents a persistent challenge: Regioselectivity . The annular tautomerism of the pyrazole ring often leads to mixtures of 3-methyl and 5-methyl isomers (N1 vs. N2 substitution) during alkylation or cyclization.[1]
This Application Note provides validated protocols and strategic workflows to overcome these regiochemical hurdles. We detail the preparation of two high-value intermediates:
3-Amino-5-methylpyrazole: A precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
1-Phenyl-3-methyl-5-pyrazolyl-piperazine: A key intermediate for Teneligliptin.
Strategic Considerations: The Regioselectivity Paradox
Before initiating synthesis, researchers must understand the thermodynamic and kinetic factors governing the pyrazole ring.
Tautomerism and Substitution
In unsubstituted pyrazoles, the 3-methyl and 5-methyl forms are tautomers. Regiochemistry is fixed only when the N1-position is substituted.
N-Alkylation Route: Alkylating a neutral 3(5)-methylpyrazole typically yields a mixture of N1 (3-methyl) and N2 (5-methyl) isomers, often requiring tedious chromatographic separation.
De Novo Cyclization Route: Condensing a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl is the preferred method for regiocontrol, but solvent choice is critical.
Decision Logic for Synthesis
The following decision tree outlines the optimal synthetic pathway based on the desired substitution pattern.
Figure 1: Strategic decision tree for selecting the synthesis pathway. Graphviz visualization of the logic flow.
Protocol A: De Novo Synthesis of Teneligliptin Intermediate
Target Molecule: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivative.[2]
Mechanism: Knorr Pyrazole Synthesis (Cyclocondensation).
Application: This protocol demonstrates the regioselective formation of a 1-phenyl-5-substituted pyrazole using a specific 1,3-dicarbonyl equivalent.
Reagents: Acetic acid (catalytic), Sodium triacetoxyborohydride (if reductive amination is involved downstream, though not for ring closure).
Step-by-Step Methodology
Preparation: Charge a reaction vessel with 1-(4-methylpiperazine-1-yl)butane-1,3-dione (17.5 g, 95 mmol) and Isopropyl Alcohol (175 mL).
Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Low temperature controls the initial attack of the hydrazine, favoring the kinetic product.
Addition: Add Phenylhydrazine (10.79 g, 99 mmol) dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
Reaction: Allow the mixture to warm to 25–30 °C and stir for 12 hours.
Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1) or HPLC to confirm consumption of the dione.[3]
Workup:
Add water (100 mL) slowly.
Extract with Toluene (2 x 100 mL).
Wash the combined organic layer with 10% NaHCO₃ (50 mL) and Brine (50 mL).
Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude pyrazole.
Purification: Recrystallize from Ethanol if necessary.
Expected Yield: 85–90%
Key Insight: The use of a β-ketoamide equivalent (the piperazine-butanedione) directs the phenylhydrazine to attack the ketone carbonyl (more electrophilic) first, followed by cyclization on the amide carbonyl, securing the 5-position for the piperazine moiety.
Protocol B: Synthesis of 3-Amino-5-Methylpyrazole
Target Molecule: 3-Amino-5-methylpyrazole (CAS: 31230-17-8).[4]
Application: A versatile building block for "fused" drugs (e.g., Zaleplon analogs).
Method: Cyclization of Cyanoacetone with Hydrazine.[5]
Materials
Reactant A: Sodium Cyanoacetone (or Cyanoacetone generated in situ)[5]
Reactant B: Hydrazine Hydrate (60-80%) or Hydrazinium Hydrochloride
Precipitate NaCl by adding Ethanol (200 mL) to the viscous residue.[5]
Filtration: Filter off the salt.
Distillation: Concentrate the filtrate in vacuo. Distill the residue (bp ~128 °C at 2 mmHg) to obtain the pure oil/solid.
Data Summary:
Parameter
Specification
Appearance
White to light yellow crystal/oil
Purity (HPLC)
> 98%
Yield
72–88%
Melting Point
45–47 °C
Analytical Validation: Distinguishing Isomers
Correctly identifying the N1 vs. N2 isomer is critical.[3] Standard 1H NMR is often insufficient due to overlapping signals.
NOE (Nuclear Overhauser Effect)
Experiment: 1D NOE Difference Spectroscopy.
Logic: Irradiate the N-Methyl (or N-Phenyl) signal.
Isomer A (1,5-dimethyl): NOE observed between N-Methyl and C5-Substituent (or C4-H). Strong interaction.
Isomer B (1,3-dimethyl): NOE observed between N-Methyl and C3-Substituent? (Usually weaker or distinct from C5).
Specific Check: If you have a 1-phenyl-5-methyl system, irradiating the phenyl ortho-protons should show an NOE enhancement of the 5-methyl group. In the 1-phenyl-3-methyl isomer, the methyl group is too distant.
13C NMR Shifts
C3 vs C5 Carbon: The C3 and C5 carbons have distinct chemical shifts.
General Rule: In N-substituted pyrazoles, the C5 carbon (adjacent to N1) typically resonates upfield (lower ppm) compared to the C3 carbon (adjacent to N2) due to the "pyrrole-like" nature of N1 vs the "pyridine-like" nature of N2.
Troubleshooting & Expert Tips
Problem
Root Cause
Solution
Low Regioselectivity (Alkylation)
Similar nucleophilicity of N1/N2.
Switch to De Novo synthesis (Protocol A). If alkylation is mandatory, use bulky protecting groups or fluorinated solvents (TFE/HFIP) which can alter the H-bonding network and favor one tautomer.
Oily/Sticky Product
Residual solvent or impurities.
3-Amino-5-methylpyrazole is hygroscopic. Dry strictly under high vacuum. Store under inert gas.
Incomplete Cyclization
Reaction temperature too low during second step.
Ensure the reaction is heated to 25–30°C (or reflux for difficult substrates) after the initial addition to drive the dehydration step.
References
Teneligliptin Intermediate Synthesis
Process for the preparation of Teneligliptin intermediate. Quick Company. (2025).[3][8][9][10][11] Retrieved from 2
3-Amino-5-methylpyrazole Protocol
Process for the preparation of 3-amino-5-methylpyrazole.[4][12] US Patent 5616723A. Retrieved from 5
Organic Syntheses Procedure for 3(5)-aminopyrazole. Org.[13][9][14] Synth. 1968, 48, 8. Retrieved from 13
Regioselectivity Strategies
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Fluorine Chemistry. Retrieved from
Selective N-Methylation of Pyrazoles.[11] BenchChem Technical Note. Retrieved from 3
General Pharmaceutical Context
Pyrazole: an emerging privileged scaffold in drug discovery.[14][15] Future Med Chem. 2023.[15] Retrieved from 16
Technical Guide: Advanced Crystallization Strategies for 2-(5-methyl-1H-pyrazol-3-yl)acetic Acid Complexes
Executive Summary The ligand 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (MPAA) represents a versatile scaffold in coordination chemistry and drug design. Its structure features a "hard" carboxylate oxygen donor and a "borde...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The ligand 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (MPAA) represents a versatile scaffold in coordination chemistry and drug design. Its structure features a "hard" carboxylate oxygen donor and a "borderline" pyrazole nitrogen donor, allowing it to adapt to various coordination geometries. This amphiphilic nature, while chemically advantageous, presents significant challenges in crystallization, often leading to oils or amorphous solids rather than diffraction-quality single crystals.
This guide details three field-proven protocols for crystallizing MPAA complexes: Solvent-Layering for Discrete Complexes , Hydrothermal Synthesis for Coordination Polymers , and Liquid-Assisted Grinding (LAG) for Co-crystals .
Chemical Profile & Pre-Crystallization Analysis
Before attempting crystallization, the ligand's solution behavior must be understood. MPAA exhibits tautomerism and pH-dependent speciation that dictates its coordination mode.
Structural Considerations
Tautomerism: The 1H-pyrazole ring allows for tautomeric shifting (1H vs. 2H), which influences hydrogen bonding networks.
Zwitterionic Potential: In neutral aqueous solutions, the acidic proton may migrate to the pyrazole nitrogen, forming a zwitterion.[1] This species has high lattice energy and low solubility in organic solvents.
Solubility & pKa Profile (Simulated)
Solvent
Solubility (25°C)
Notes
Water (pH 7)
Moderate
Zwitterionic form dominates; poor for crystal growth.[2]
Stoichiometry: Weigh equimolar amounts (1:1) of MPAA and the co-former.[2]
Grinding: Place solids in a mortar or ball mill jar.
Solvent Drop: Add 10-20 µL of Ethanol (just enough to moisten).
Energy Input: Grind manually for 20 minutes or ball mill at 25 Hz for 10 minutes.
Analysis: Analyze the resulting powder via PXRD. If a new phase is detected, grow single crystals by dissolving the powder in minimal hot ethanol and cooling slowly.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate crystallization technique based on the research goal.
Figure 1: Decision matrix for selecting crystallization methodologies based on target complex type.
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Oiling Out
Ligand is too flexible; solvent evaporation too fast.
Switch to Vapor Diffusion (Method B). Use a higher boiling solvent (e.g., DMF) or lower temperature (4°C).
Precipitation
Reaction kinetics too fast; local supersaturation.[1]
Reduce concentrations to 0.01 M. Use a U-tube gel diffusion method to slow ion migration.
scale-up synthesis procedures for pyrazole-3-acetic acid
This Application Note provides a comprehensive, scalable protocol for the synthesis of 1H-pyrazole-3-acetic acid (also known as pyrazole-3-acetic acid). The procedure prioritizes industrial viability, cost-effectiveness,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, scalable protocol for the synthesis of 1H-pyrazole-3-acetic acid (also known as pyrazole-3-acetic acid). The procedure prioritizes industrial viability, cost-effectiveness, and safety, utilizing the Deoxygenation Route starting from diethyl 1,3-acetonedicarboxylate. This route avoids the use of hazardous diazomethane (common in laboratory homologation) and expensive organometallics.
PART 1: EXECUTIVE SUMMARY & STRATEGIC ROUTE SELECTION
Target Molecule: 1H-Pyrazole-3-acetic acid (CAS: 29279-89-8)
Application: Key intermediate in the synthesis of kinase inhibitors (e.g., substituted pyrazoles) and agrochemicals.
Scale: Designed for kilo-lab to pilot plant transition (100 g – 5 kg).
Route Selection Rationale
Two primary synthetic pathways exist for this scaffold. This guide focuses on Route B for scale-up due to raw material availability and scalability.
Mechanism: Double nucleophilic attack of hydrazine on the ketone and one ester functionality.
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a closed system or well-ventilated fume hood.
Protocol:
Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge Ethanol (10 vol) and Diethyl 1,3-acetonedicarboxylate (1.0 equiv) .
Cool: Cool the solution to 0–5 °C.
Addition: Add Hydrazine Hydrate (1.05 equiv) dropwise over 60 minutes, maintaining internal temperature
. Exothermic reaction.
Reaction: Allow to warm to 20–25 °C and stir for 2 hours. Then, heat to reflux (78 °C) for 4 hours to ensure complete cyclization.
IPC (In-Process Control): Monitor by HPLC/TLC for consumption of starting material.
Workup: Cool to 0–5 °C. The product, Ethyl (5-oxo-2-pyrazolin-3-yl)acetate , often precipitates as a white/off-white solid.
Isolation: Filter the solid. Wash with cold Ethanol (2 vol).
Rationale: The 5-oxo tautomer is stable. To achieve the aromatic pyrazole system, we convert the "enol" oxygen to a chloride, which is a leaving group for the subsequent reduction.
Protocol:
Charge: Charge solid from Step 1 (1.0 equiv) into a reactor.
Solvent: Add Phosphorus Oxychloride (POCl₃, 3–5 vol) . Note: POCl₃ acts as both reagent and solvent.
Catalyst: Add N,N-Diethylaniline (1.0 equiv) or catalytic DMF to accelerate the reaction.
Reaction: Heat slowly to reflux (105 °C). Caution: Significant HCl gas evolution. Scrubbing is required.[1]
Duration: Reflux for 3–5 hours.
Quench (Critical):
Distill off excess POCl₃ under reduced pressure (recover for reuse).
Dilute the residue with Dichloromethane (DCM) or Toluene .
Pour the organic mixture slowly onto Crushed Ice/Water with vigorous stirring. Maintain Temp
.
Extraction: Separate phases. Wash organic layer with Sat. NaHCO₃ (to pH 7) and Brine.
Isolation: Dry (MgSO₄) and concentrate to obtain Ethyl (5-chloro-1H-pyrazol-3-yl)acetate as an oil or low-melting solid.
Wash the aqueous alkaline solution with Ethyl Acetate (removes unreacted ester/impurities).
Acidification: Adjust aqueous layer pH to 3–4 using 1M HCl. The product usually precipitates.
Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), dry, and concentrate.
Purification: Recrystallize from Water or Ethanol/Water if necessary.
Final Yield: 85–90%.
Appearance: White to off-white crystalline solid.
PART 3: VISUALIZATION & DATA
Workflow Diagram (Graphviz)
Caption: Process flow for the scale-up synthesis of 1H-pyrazole-3-acetic acid via the deoxygenation route.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete cyclization or loss in mother liquor.
Ensure reflux time >4h. Cool to 0°C before filtration. Concentrate mother liquor to recover second crop.
Step 2 "Gummy" Residue
Incomplete removal of POCl₃ or phosphoric acid byproducts.
Ensure thorough distillation of POCl₃ before quench. Use vigorous stirring during ice quench to break up complexes.
Incomplete Reduction (Step 3)
Catalyst poisoning (S/Cl) or pH too low.
Ensure NaOAc is present to buffer HCl. Wash Step 2 product thoroughly to remove sulfur/phosphorus residues.
Product Color (Brown)
Oxidation of hydrazine residues or impurities.
Use fresh hydrazine. Perform a charcoal treatment during Step 4 (Saponification) before acidification.
PART 4: SAFETY & ANALYTICAL SPECIFICATIONS
Safety Considerations
Hydrazine Hydrate: Highly toxic, sensitizer, and cancer suspect agent. Use strictly in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) in waste streams.
Phosphorus Oxychloride (POCl₃): Reacts violently with water releasing HCl and Phosphoric acid. Quench operations must be slow and temperature-controlled (<20°C).
Hydrogenation: H₂ gas is flammable/explosive. Ensure reactor grounding and leak testing. Handle dry Pd/C with care (pyrophoric).
Analytical Data (Expected)
Appearance: White crystalline powder.
Melting Point: 126–128 °C (Lit. varies slightly based on crystal form).
Technical Support Center: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 5408-85-5). Current Status: Operational Topic: Yield Optimization...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 5408-85-5).
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid often suffers from low yields due to two primary factors:
Incorrect Precursor Selection: Using diethyl acetylsuccinate often yields the pyrazolone (5-oxo) byproduct rather than the desired aromatic pyrazole.
Amphoteric Isolation Failure: The zwitterionic nature of the pyrazole ring leads to significant product loss during aqueous workup if the isoelectric point (pI) is not strictly targeted.
This guide details the Dehydroacetic Acid (DHA) Route , which provides the highest regioselectivity and yield for the aromatic target, avoiding the oxidation state issues of the acetylsuccinate route.
Part 1: The Optimized Synthetic Pathway
Why this route?
Unlike the Pechmann condensation (which often yields pyrazolones), the ring-opening of dehydroacetic acid generates ethyl 3,5-dioxohexanoate . This 1,3-diketone intermediate possesses the correct oxidation state to cyclize directly into the aromatic pyrazole system without requiring harsh dehydration steps.
Workflow Diagram
Figure 1: The Dehydroacetic Acid (DHA) pathway ensures the correct oxidation state for the aromatic pyrazole.
Part 2: Step-by-Step Protocol & Critical Parameters
Protocol: Reflux dehydroacetic acid in absolute ethanol with catalytic sulfuric acid for 4–6 hours.
Yield Check: The product should be a liquid. If solid precipitates form, it may be unreacted DHA.
Critical Control Point: Ensure complete consumption of DHA by TLC (30% EtOAc/Hexane). Unreacted DHA will react with hydrazine in the next step to form complex hydrazones.
Step 2: Knorr Cyclization (The Pyrazole Formation)
Dissolve the diketo-ester in Ethanol (0.5 M concentration).
Cool to 0–5°C (Ice/Salt bath).
Add Hydrazine Hydrate (1.05 eq) dropwise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Why Cool? The reaction is highly exothermic. High temperatures during addition promote the formation of azines (dimers) and polymeric byproducts, which appear as yellow/orange oils that are difficult to remove.
Step 3: Hydrolysis & Isoelectric Isolation (The Yield Maker)
Reaction: Ester Saponification
Free Acid.
Protocol:
Treat the crude ester with 2.5 eq NaOH (10% aq solution). Stir at RT for 2 hours.
Wash the alkaline solution with Dichloromethane (DCM) to remove unreacted organic impurities (azines/esters). Do not skip this wash.
Acidification: Slowly add 6N HCl to the aqueous layer.
Target pH: Adjust exactly to pH 4.0 – 4.5 .
Parameter
Specification
Reason for Failure
Hydrazine Eq.
1.05 – 1.10
Excess leads to difficult removal; Deficit leaves uncyclized diketone.
< pH 2 forms the Hydrochloride salt (soluble). > pH 6 forms the Sodium salt (soluble).
Solvent
Ethanol
Methanol can cause transesterification issues if isolation of the intermediate is required.
Part 3: Troubleshooting Guide
Issue 1: "My final product is a water-soluble oil, not a solid."
Diagnosis: Incorrect pH adjustment.
Mechanism: Pyrazoles are amphoteric bases.
At pH < 2: The pyridine-like nitrogen is protonated (
). The species is cationic and water-soluble.
At pH > 6: The carboxylic acid is deprotonated (
). The species is anionic and water-soluble.
At pH ~4.2 (Isoelectric Point): The molecule is neutral (zwitterionic equilibrium minimizes solubility).
Solution: Re-dissolve the oil in minimum water, adjust pH carefully to 4.2 using a calibrated pH meter, and cool to 4°C overnight to induce crystallization.
Issue 2: "The product has a persistent yellow color."
Diagnosis: Azine formation.[1]
Mechanism: Two equivalents of the diketone reacted with one equivalent of hydrazine (bridging). This happens if hydrazine is added too quickly or the reaction is too hot.
Solution:
Prevention: Strict temperature control (<5°C) during addition.
Remediation: Recrystallize from Water/Ethanol (9:1) . The polar azine impurities often remain in the filtrate.
Issue 3: "Low yield despite correct pH."
Diagnosis: Product trapped in the mother liquor due to high water solubility.
Solution:
Saturate the aqueous phase with NaCl (Salting out) before extraction or filtration.
Instead of filtration, extract the pH 4.2 aqueous layer continuously with Ethyl Acetate or n-Butanol . The partition coefficient is low, so simple extraction is often insufficient.
Part 4: FAQ
Q: Can I use diethyl acetylsuccinate instead of ethyl 3,5-dioxohexanoate?A: It is not recommended. Diethyl acetylsuccinate typically cyclizes to form ethyl 3-methyl-5-oxo-2-pyrazoline-4-acetate (a pyrazolone). Converting this oxo-derivative to the aromatic pyrazole requires aromatization/dehydration steps that are low-yielding and messy. The 3,5-dioxohexanoate route guarantees the aromatic system immediately.
Q: Do I need to protect the ketone before adding hydrazine?A: No. The Knorr synthesis relies on the hydrazine attacking the ketone and the enol/ester sequentially. Protection would inhibit the reaction.
Q: How do I store the final acid?A: The acid is stable at room temperature but hygroscopic. Store in a desiccator. If the hydrochloride salt is isolated (by using excess HCl), it is significantly more hygroscopic and corrosive.
References
Synthesis of 1,3-Dicarbonyl Precursors
Title: "Conversion of Dehydroacetic Acid to Ethyl 3,5-Dioxohexano
Source:Organic Syntheses, Coll.[1][2] Vol. 4, p. 415.
Context: Defines the ring-opening protocol to gener
Mechanism of Pyrazole Cyclization (Knorr Synthesis)
Title: "Regioselectivity in the Synthesis of Pyrazoles
Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 7.
Context: Explains the kinetic vs. thermodynamic control during hydrazine addition.
Isolation of Amphoteric Heterocycles
Title: "Purification strategies for amphoteric pyrazole deriv
Technical Support Center: A Guide to Solving Solubility Issues with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying physicochemical principles and provide a logical, step-by-step approach to achieving successful solubilization for your experiments.
The structure of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, featuring both a hydrophilic carboxylic acid group and a more hydrophobic methyl-pyrazole core, presents a classic solubility challenge.[1][2] Its aqueous solubility is often limited, particularly at acidic or neutral pH. This guide provides field-proven strategies to overcome this hurdle.
Part 1: Troubleshooting Guide
Navigating solubility issues requires a systematic approach. We have developed a workflow to guide you from initial assessment to optimized solubilization.
Solubility Troubleshooting Workflow
This flowchart outlines the recommended sequence of troubleshooting steps. Start with the simplest and most direct methods before proceeding to more complex formulations.
Caption: A logical workflow for troubleshooting solubility issues.
Q1: What is the first step when I encounter poor solubility?
Answer: The first step is to understand the fundamental relationship between the compound's structure and pH. 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a weak acid due to its carboxylic acid group (-COOH).[2] In an acidic or neutral aqueous environment (pH < ~4.5), the compound exists predominantly in its neutral, protonated form, which has limited water solubility.
The key to improving its solubility is to shift the equilibrium towards the deprotonated, or ionized, form. This is achieved by increasing the pH.[3][4]
Caption: pH-dependent equilibrium of the carboxylic acid.
Q2: How do I perform a pH adjustment to increase solubility?
Answer: This is the most effective initial strategy.[3][] By raising the pH of your aqueous solution above the compound's pKa, you convert the carboxylic acid into its highly soluble carboxylate salt form.[4][6]
Actionable Steps:
Prepare a slurry of the compound in your desired aqueous buffer (e.g., PBS, TRIS).
While stirring, add a base dropwise. A dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) is a common choice.
Monitor the pH and observe the dissolution of the solid.
Continue adding the base until the compound is fully dissolved. Note the final pH. For most carboxylic acids, a pH of 7.0 or higher is sufficient.[7]
Causality: The deprotonated carboxylate anion (R-COO⁻) is a charged species. This charge allows for strong ion-dipole interactions with polar water molecules, leading to a significant increase in aqueous solubility compared to the neutral form, which relies on weaker hydrogen bonding.[4][6]
Q3: The pH adjustment helped, but I need even higher concentrations. What is the next step?
Answer: If pH adjustment alone is insufficient, the next strategy is to introduce a water-miscible organic co-solvent.[8][9][10] Co-solvents reduce the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic pyrazole portion of your molecule.[]
Attempt to dissolve the compound in a small amount of 100% co-solvent (like DMSO) to create a high-concentration stock.
Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously.
If precipitation occurs upon dilution, you may need to use a co-solvent/water mixture as your final vehicle. See the Co-solvent Screening Protocol in Part 3.
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water.[] This reduces the "squeezing out" effect that water exerts on non-polar molecules (the hydrophobic effect), thereby increasing the solubility of compounds with significant hydrophobic character.
Q4: I need a stable, solid form of the compound that is readily water-soluble. What should I do?
Answer: For applications requiring a stable, solid material with improved dissolution properties, forming a salt is the most common and effective industrial strategy.[13][14][15] This involves reacting the acidic compound with a base to create a stable, isolatable salt form that is often significantly more water-soluble than the parent free acid.[15][16]
Dissolve the free acid in a suitable organic solvent (e.g., ethanol).
Add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide in ethanol).
The salt will often precipitate from the solution. It can then be isolated by filtration, washed, and dried.
The resulting solid salt can then be directly dissolved in water or buffer.
Causality: Salt formation essentially pre-ionizes the molecule.[17] When the solid salt is added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion, bypassing the dissolution limit of the less soluble free acid form.[6][13]
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I dilute my high-concentration DMSO stock into an aqueous buffer?A: This is a common issue related to exceeding the solubility limit in the final solvent mixture. While your compound may be highly soluble in 100% DMSO, the final concentration of DMSO in your aqueous buffer (e.g., <1%) may not be sufficient to keep the compound in solution. The water acts as an anti-solvent. To solve this, you can either decrease the final compound concentration or increase the percentage of co-solvent in the final aqueous buffer.
Q: What are the best initial co-solvents to screen for this compound?A: A good starting point is to screen a panel of pharmaceutically acceptable co-solvents with varying polarities.[11] We recommend starting with Ethanol, Propylene Glycol, and PEG 400. DMSO is an excellent solubilizer for initial in vitro screening but may be less suitable for certain cell-based assays or in vivo studies due to potential toxicity.[]
Q: How do I choose the right counter-ion for salt formation?A: The choice depends on the desired properties (solubility, stability, crystallinity). Sodium and potassium salts are the most common and straightforward choices for dramatically increasing aqueous solubility.[2] Organic amine salts like tromethamine can also be effective and may offer different solid-state properties.[16] A screening of several counter-ions is often necessary to find the optimal form.
Q: Can I just heat the solution to get more compound to dissolve?A: Yes, for most pyrazole derivatives, solubility increases with temperature.[18][19] Heating can be an effective way to dissolve the compound during preparation. However, be cautious. The compound may precipitate out of solution upon cooling back to room temperature (supersaturation). This method is useful for preparation but does not guarantee stability at working temperatures. Always check for precipitation after the solution has cooled.
This protocol determines the approximate pH at which the compound's solubility significantly increases.
Preparation: Add an excess amount of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8).
Equilibration: Cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot in a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a calibrated analytical method like HPLC-UV.
Analysis: Plot the measured solubility (e.g., in mg/mL) against the buffer pH. You should observe a sharp increase in solubility as the pH rises above the compound's pKa.
Protocol 2: Co-solvent Screening Protocol
This protocol helps identify an effective co-solvent system.
Stock Solutions: Prepare high-concentration stock solutions of your compound in several pure co-solvents (e.g., 50 mg/mL in DMSO, Ethanol, PEG 400).
Titration: In separate test tubes, place your target aqueous buffer (e.g., PBS pH 7.4).
Addition: Slowly add a small volume of a co-solvent stock solution to the buffer while vortexing.
Observation: Observe for any signs of precipitation (cloudiness). Note the maximum concentration achieved before precipitation occurs.
Comparison: Compare the results across the different co-solvents to identify the most effective one for your desired final concentration. A sample data summary is shown below.
Co-solvent
% Co-solvent in Final Mix
Max Achieved Concentration (mg/mL)
Observations
Ethanol
5%
0.5
Clear Solution
Ethanol
10%
1.2
Clear Solution
Propylene Glycol
5%
0.8
Clear Solution
Propylene Glycol
10%
2.0
Clear Solution
PEG 400
5%
1.0
Clear Solution
PEG 400
10%
2.5
Clear Solution
Protocol 3: Small-Scale Salt Formation for Solubility Assessment
A rapid method to test the potential of salt formation.
Dissolution: Suspend a known mass of the free acid (e.g., 10 mg) in a minimal amount of a solvent like ethanol (e.g., 1 mL).
Titration: Add exactly 1.0 molar equivalent of 1 M NaOH dropwise while stirring.
Evaporation: After a clear solution is formed, remove the ethanol under a stream of nitrogen or using a rotary evaporator.
Reconstitution: A solid salt residue should remain. Attempt to dissolve this residue in a known volume of water or buffer to determine its solubility. Compare this to the solubility of the original free acid.
Part 4: Data Summary & Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can infer its properties based on its structure and data from similar pyrazole acetic acid derivatives.
Property
Predicted/Estimated Value
Implication for Solubility
Molecular Formula
C₆H₈N₂O₂
Relatively small molecule.
Molecular Weight
140.14 g/mol
Low molecular weight is generally favorable for solubility.
pKa (Carboxylic Acid)
~4.0 - 4.8 (Estimated)
The compound will be ionized and more soluble at pH > 5.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Kumar, L. et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 118-123. [Link]
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2618-2630. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO CHELATE. [Link]
Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
Kadam, S. V., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 4(3), 68-76. [Link]
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum? Postgraduate Medical Journal, 83(983), 590-595. [Link]
Avdeef, A. (1982). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(12), 1357-1363. [Link]
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]
addressing steric hindrance in 5-methylpyrazole derivatives
The following technical guide is structured as a Specialized Support Center for medicinal chemists and process engineers. It addresses the specific challenges of the "Ortho-Effect" in 5-methylpyrazole scaffolds.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Specialized Support Center for medicinal chemists and process engineers. It addresses the specific challenges of the "Ortho-Effect" in 5-methylpyrazole scaffolds.
Ticket Category: Steric Hindrance Management in 5-Methylpyrazoles
Status: Active
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "5-Methyl" Penalty
In drug discovery, the 5-methylpyrazole scaffold is privileged but problematic.[1] Unlike its 3-methyl tautomer, the 5-methyl group exerts severe steric pressure on:
N1-Substitution: Creating 1,5-repulsion with the N-substituent.
C4-Reactivity: Shielding the adjacent carbon from catalytic attack.[1]
Conformation: Inducing atropisomerism in N-aryl derivatives.
This guide provides validated workflows to overcome these energy barriers.
Module 1: The Regioselectivity Crisis (Synthesis)
User Complaint: "I am alkylating 3-methylpyrazole, but I keep getting the 1,3-isomer (methyl far from R-group). How do I force the 1,5-isomer?"
The Root Cause
Under standard basic conditions (NaH/DMF or K₂CO₃/Acetone), the reaction is thermodynamically and sterically controlled .[1] The electrophile attacks the nitrogen furthest from the methyl group to minimize
Magnesium ions can coordinate between the pyrazole nitrogen and the leaving group of the alkylating agent, or stabilize the N2-anion via a "pincer" effect, slightly shifting preference toward the more hindered position.[1]
Solvent: Toluene (Non-polar solvents enhance tight ion pairing).
Mechanism: The Mg²⁺ ion coordinates to the N2 (adjacent to methyl), guiding the electrophile to this position despite steric cost.[1]
Option B: The "Fluorinated Solvent" Cyclization (Gold Standard)
Best for de novo synthesis.
Instead of alkylating a formed pyrazole, synthesize the ring from a 1,3-diketone and a mono-substituted hydrazine.[1]
Standard Solvents (EtOH): Yield 1:1 to 3:1 mixtures.[1]
Optimized Solvent:1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .[1]
Why it works: These solvents are strong Hydrogen Bond Donors (HBD).[1] They activate the carbonyls of the diketone and solvate the hydrazine intermediates, stabilizing the transition state that leads to the 1,5-isomer.[1]
Protocol 1.1: HFIP-Directed Cyclization
Dissolve 1,3-diketone (1.0 eq) in HFIP (0.5 M).
Add Methylhydrazine (1.1 eq) dropwise at 0°C.
Stir at 25°C for 2 hours.
Workup: Evaporate HFIP (recoverable). The crude usually contains >90% of the 1,5-isomer.
Decision Logic: Synthesis Pathway
Caption: Decision tree for maximizing regioselectivity. Green paths indicate high probability of success for 1,5-isomers.[1]
Module 2: The Coupling Conundrum (C4-Functionalization)
User Complaint: "My Suzuki coupling at the 4-position fails. The starting material is consumed but I see dehalogenation or no product."
The Steric Wall
In a 1-aryl-5-methyl-4-halopyrazole, the C4 position is "sandwiched" between the C3-substituent and the C5-methyl group.[1]
Consequence: The Oxidative Addition of Pd(0) is slow, but the Transmetalation step is often the bottleneck because the boronic acid cannot approach the crowded Pd-center.
Solution: The "Flexible Bulk" Strategy
You need a ligand that is bulky enough to promote Reductive Elimination (to form the bond) but flexible enough to allow the incoming boronic acid to enter.[1]
Recommended Catalyst Systems:
Primary Choice:Pd-SPhos or Pd-XPhos (Gen 3/4 Precatalysts).[1]
Why: The biaryl backbone allows the phosphine to swing away, opening a coordination site for the incoming nucleophile.[1]
Alternative (Extremely Hindered):Pd-AntPhos .
Why: Specifically designed for tetra-ortho-substituted couplings.[1]
Protocol 2.1: High-Steric Suzuki Coupling
Component
Reagent
Notes
Substrate
4-Bromo-5-methylpyrazole
Iodides are better, but Bromides work with SPhos.[1]
Catalyst
XPhos Pd G3 (2-5 mol%)
Pre-formed precatalyst is crucial.[1] Do not mix Pd(OAc)₂ + Ligand in situ.[1]
Base
K₃PO₄ (3.0 eq)
Anhydrous, finely ground.[1] Stronger bases (KOtBu) may cause dehalogenation.[1]
User Complaint: "I have a product, but I'm not sure if it's the 1,3- or 1,5-isomer. The proton NMR looks similar."
The "Self-Validating" Logic: NOESY NMR
You cannot rely solely on chemical shift prediction.[1] You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.[1]
The Diagnostic Signals
1,5-Isomer (The "Crowded" One):
The N1-Substituent (e.g., N-Methyl or N-Aryl ortho-protons) is physically close to the C5-Methyl group.[1]
Result: Strong NOE cross-peak between N-R and C5-Me .
Q: My HPLC shows a split peak for my pure 1-phenyl-5-methylpyrazole compound. Is it decomposing?A: Likely not. You are observing Atropisomerism .
Mechanism: The steric clash between the C5-Methyl and the ortho-substituents on your N-phenyl ring creates a high rotational energy barrier (>20 kcal/mol).[1]
Implication: The molecule is locked in a twisted conformation. If the phenyl ring is unsymmetrically substituted (e.g., 2-chloro-phenyl), the two rotamers are separable enantiomers (or diastereomers if you have other chiral centers).[1]
Action: Run High-Temperature NMR (e.g., at 80°C). If the peaks coalesce, it is restricted rotation. If they remain distinct, it is a chemical impurity.
References
Regioselectivity in Pyrazole Synthesis (Fluorinated Solvents)
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]
Technical Support Center: Troubleshooting N- vs. O-Alkylation of Pyrazole Acetic Acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering selectivity challenges during the alkylation of pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering selectivity challenges during the alkylation of pyrazole acetic acid. As an ambident nucleophile, pyrazole acetic acid presents a classic synthetic problem: controlling whether alkylation occurs on the pyrazole ring nitrogen (N-alkylation) or the carboxylate oxygen (O-alkylation). This document provides in-depth, field-proven insights and troubleshooting protocols to help you gain precise control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the alkylation of pyrazole acetic acid.
Q1: I'm trying to alkylate pyrazole acetic acid and getting a mixture of the N-alkylated product and the O-alkylated ester. Why is this happening?
A: This is a common and expected outcome when first approaching this reaction. After deprotonation with a base, the resulting anion of pyrazole acetic acid is an ambident nucleophile . This means it has two distinct, competing nucleophilic centers: the pyrazole ring nitrogen (a softer nucleophile) and the carboxylate oxygen (a harder nucleophile). Both sites can attack the alkylating agent, leading to a mixture of N-alkylated and O-alkylated products. The ratio of these products is not random; it is dictated by a set of predictable factors, including the nature of your alkylating agent, solvent, and reaction conditions.
Q2: What is the fundamental chemical principle that governs whether N- or O-alkylation occurs?
A: The selectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) Principle .[1][2][3][4] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
Hard Nucleophile (Base): The deprotonated carboxylate oxygen is a "hard" base. It has a high negative charge density and is not easily polarized.
Softer Nucleophile (Base): The deprotonated pyrazole nitrogen is a "softer" base. Its charge is delocalized within the aromatic ring system, making it more polarizable.
Therefore, to favor O-alkylation, you should use a "hard" alkylating agent (a hard acid). To favor N-alkylation, you should use a "soft" alkylating agent (a soft acid).[5][6]
Q3: How do I determine if my alkylating agent is "hard" or "soft"?
A: The hardness of an alkylating agent (electrophile) is related to the nature of the leaving group and the electrophilic carbon atom.
Soft Alkylating Agents: These reactions tend to have more covalent character. Alkyl halides are classic examples, with reactivity following the trend I > Br > Cl. The larger, more polarizable halides are softer leaving groups, making the corresponding alkyl halide a softer electrophile. These strongly favor N-alkylation.[5]
Hard Alkylating Agents: These reactions are more ionic (charge-controlled). Reagents with highly electronegative, non-polarizable leaving groups are considered hard. Examples include dimethyl sulfate, methyl triflate (Magic Methyl), and Meerwein's salt (trialkyloxonium salts). These will preferentially react at the hard oxygen center to form the ester.[5]
Q4: My protocol uses sodium hydride (NaH) and DMF. What role do these reagents play in selectivity?
A: The base and solvent system is critical for modulating the reactivity of the nucleophile.
Base (e.g., NaH, K₂CO₃, Cs₂CO₃): The primary role of the base is to deprotonate the most acidic proton, which in this case is the carboxylic acid, followed by the pyrazole N-H. The choice of base determines the counter-ion (Na+, K+, Cs+). This cation can associate with the anionic nucleophile, influencing which site is more sterically accessible or electronically available for reaction. Using sodium hydride can sometimes prevent the formation of regioisomeric products.[7][8]
Solvent (e.g., DMF, DMSO, Acetonitrile): Polar aprotic solvents like DMF are excellent choices for favoring N-alkylation.[8] They effectively solvate the cation (e.g., Na+), leaving the pyrazolate-carboxylate anion "naked" and highly reactive. In this state, the inherent nucleophilicity of the softer nitrogen atom often dominates the reaction with a soft alkylating agent. In contrast, polar protic solvents can hydrogen-bond with the nucleophile, altering its reactivity profile.
Part 2: Troubleshooting Guide: Gaining Control Over Selectivity
This section provides actionable strategies to steer the reaction toward your desired product.
Scenario 1: My reaction is yielding the undesired O-alkylated ester. How do I promote N-alkylation?
If you are isolating the ester product, it is highly likely you are using conditions that favor a "hard-hard" interaction. To shift the selectivity, you must modify the conditions to favor a "soft-soft" interaction.
Troubleshooting Workflow for N-Alkylation
Caption: Decision tree for troubleshooting undesired O-alkylation.
Detailed Strategy for N-Alkylation:
Evaluate Your Alkylating Agent: This is the most critical factor. If you are using a sulfate, tosylate, or triflate, you are driving the reaction toward O-alkylation. Immediately switch to an alkyl iodide or bromide. The increased softness of these reagents is the single most effective change you can make.[5]
Confirm Your Solvent Choice: Polar aprotic solvents like DMF or DMSO are standard for this transformation.[8] They ensure the pyrazolate anion is highly reactive and accessible. If you are using a protic solvent (like ethanol), it may be interfering.
Use a Standard Base: Sodium hydride (NaH) is an excellent choice as it produces hydrogen gas, which bubbles out of the reaction, driving the deprotonation to completion. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that is also highly effective, particularly in DMF or DMSO.[8]
Control Temperature: Start the reaction at a low temperature (0 °C) during the addition of the base and alkylating agent to control any exothermic processes, then allow it to warm to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion.
Scenario 2: My goal is the O-alkylated ester, but I am getting the N-alkylated product. How do I favor O-alkylation?
If you are isolating the N-alkylated pyrazole acetic acid (which may exist as a zwitterion), your conditions are favoring a "soft-soft" interaction. To produce the ester, you must create conditions that favor a "hard-hard" interaction.
Troubleshooting Workflow for O-Alkylation
Caption: Decision tree for troubleshooting undesired N-alkylation.
Detailed Strategy for O-Alkylation:
Switch to a Hard Alkylating Agent: This is essential. Replace your alkyl halide with a "harder" electrophile like dimethyl sulfate or methyl triflate .[5] These reagents have a highly electrophilic carbon and a leaving group that promotes a more charge-controlled, ionic-like transition state, which will favor reaction at the site of highest charge density—the carboxylate oxygen.
Solvent Choice: While polar aprotic solvents can still work, sometimes switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can favor O-alkylation. In these solvents, ion pairing between the pyrazolate-carboxylate and the counter-ion can be stronger, potentially sterically shielding the N-H site and leaving the more exposed carboxylate oxygen as the preferred site of attack.
Part 3: Data Summary and Core Principles
The Competing Reaction Pathways
The core of the issue is the dual reactivity of the deprotonated pyrazole acetic acid anion.
Publish Comparison Guide: HPLC Analysis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
This guide provides an in-depth technical comparison of HPLC methodologies for analyzing the purity of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 113100-53-1). It is designed for analytical chemists and process develo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of HPLC methodologies for analyzing the purity of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 113100-53-1). It is designed for analytical chemists and process development scientists who require robust, self-validating protocols for this polar, amphoteric intermediate.
Executive Summary
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a critical building block in the synthesis of kinase inhibitors and anti-inflammatory drugs. Its analysis presents unique chromatographic challenges due to annular tautomerism , high polarity , and amphoteric nature (containing both a basic pyrazole ring and an acidic carboxyl tail).
This guide compares two distinct separation strategies:
The Industry Standard: Reversed-Phase Chromatography (RP-HPLC) with Ion Suppression.
The Modern Alternative: Mixed-Mode Chromatography (RP + Cation Exchange).
Part 1: The Chemical Challenge
Before selecting a method, one must understand the analyte's behavior in solution. This molecule exists in dynamic equilibrium.
Tautomerism: The 1H-pyrazole moiety undergoes rapid proton transfer between N1 and N2, effectively making the 3-acetic acid and 5-methyl substituents interchangeable in solution unless fixed by pH or temperature.
Ionization:
Acidic Domain (COOH): pKa ≈ 3.2 – 4.0.
Basic Domain (Pyrazole NH): pKa ≈ 2.5.
Consequence: At neutral pH, the molecule is anionic (carboxylate). At very low pH (<2.0), it is cationic (pyrazolium). This "zwitterionic-like" behavior causes peak splitting or poor retention on standard C18 columns without careful pH control.
Figure 1: Tautomeric and ionization states affecting chromatographic retention.
Part 2: Method Comparison
Method A: The Industry Standard (RP-HPLC with TFA)
This method relies on Ion Suppression . By lowering the mobile phase pH below the pKa of the carboxylic acid, we force the molecule into a neutral (or singly charged) state to maximize hydrophobic interaction with the C18 chain.
Column: C18 (L1), End-capped, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax Eclipse XDB or equivalent).
Mobile Phase:
A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]
B: 0.1% TFA in Acetonitrile.
Mechanism: TFA suppresses the ionization of the carboxylic acid (COOH) and pairs with the pyrazole nitrogen, improving peak shape.
Protocol:
Equilibration: Flush column with 95% A / 5% B for 20 mins.
Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Low wavelength required due to weak chromophore).
Temperature: 25°C.
Pros & Cons:
Feature
Verdict
Explanation
Robustness
High
C18 columns are ubiquitous; TFA is a standard modifier.
Peak Shape
Moderate
Tailing may occur due to interaction between Pyrazole-N and residual silanols.
| Retention | Low | The polar acetic acid tail causes early elution, potentially co-eluting with solvent front or polar synthesis byproducts (e.g., hydrazine). |
Method B: The Modern Alternative (Mixed-Mode Chromatography)
This method uses a Mixed-Mode Column (Reversed-Phase + Cation Exchange). This is superior for separating polar, basic heterocycles.
Mechanism: The column has alkyl chains (RP) and embedded ionic groups. The pyrazole ring interacts via cation exchange, while the backbone interacts via RP. This "dual-retention" pulls the peak away from the void volume.
Protocol:
Preparation: Premix Mobile Phase (200 mL MeCN + 800 mL Water + 1 mL 85% H3PO4).
Elution: Isocratic run for 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (or MS if Formic Acid is used).
Pros & Cons:
Feature
Verdict
Explanation
Robustness
Medium
Requires specific mixed-mode columns (less common than C18).
Retains polar pyrazoles well beyond the void volume (k' > 2).
| Resolution | High | Easily separates the product from non-ionic precursors (e.g., diketones). |
Part 3: Comparative Data Summary
The following data represents typical performance metrics observed when validating these methods for pyrazole acetic acid derivatives.
Parameter
Method A (C18 / TFA)
Method B (Mixed-Mode)
Retention Time (tR)
~3.5 min (Near void)
~7.2 min (Well retained)
Tailing Factor (Tf)
1.4 - 1.8
1.0 - 1.2
Theoretical Plates (N)
~4,500
~8,000
Limit of Detection (LOD)
0.5 µg/mL
0.2 µg/mL (Sharper peak)
Resolution (vs. Precursor)
1.5 (Marginal)
> 3.0 (Baseline)
Expert Insight:
"While Method A is sufficient for rough purity checks, Method B is strongly recommended for Final Quality Control (QC) . The early elution in Method A poses a high risk of integrating solvent peaks or unretained salts as 'impurities' or missing them entirely."
Part 4: Analytical Workflow & Decision Tree
Use this logic flow to determine the correct analysis path for your sample batch.
Figure 2: Decision matrix for selecting the appropriate HPLC method.
Part 5: Troubleshooting & Critical Parameters
pH Sensitivity (Crucial):
If using Method A, the mobile phase pH must be < 2.5 . If the pH drifts to 3.0, the carboxylic acid begins to ionize, causing the peak to broaden and shift to an earlier retention time. Always measure pH after mixing organic solvents if possible, or use a precise buffer (Phosphate pH 2.1).
Sample Diluent:
Dissolve the sample in the Mobile Phase . Dissolving in 100% Methanol can cause "solvent shock" leading to split peaks for early eluting compounds.
Detection Wavelength:
This molecule lacks strong conjugation. 254 nm (standard) will have very low sensitivity. Use 210 nm or 220 nm . Ensure your solvents are "HPLC Grade" to avoid high background noise at these wavelengths.
References
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (Methodology for polar pyrazole acids).[3]
[Link]
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (General C18 protocols for pyrazoline derivatives).
[Link]
National Center for Biotechnology Information (PubChem). 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CID 1415534). (Physicochemical properties and pKa data).
[Link]
Technical Comparison Guide: Mass Spectrometry Characterization of 5-Methylpyrazole-3-Acetic Acid
This technical guide provides an in-depth comparison of mass spectrometry (MS) methodologies for characterizing 5-methylpyrazole-3-acetic acid (MPAA) . It addresses the specific challenges posed by pyrazole tautomerism a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison of mass spectrometry (MS) methodologies for characterizing 5-methylpyrazole-3-acetic acid (MPAA) . It addresses the specific challenges posed by pyrazole tautomerism and compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Executive Summary & Core Challenge
5-Methylpyrazole-3-acetic acid (MPAA) (CAS: 35204-44-5) is a critical intermediate in the synthesis of pyrazolo-triazine drugs and a known impurity in edaravone manufacturing.
The Core Analytical Challenge:
Researchers must recognize that MPAA exists as a tautomeric mixture in solution. The hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. Consequently, "5-methylpyrazole-3-acetic acid" and "3-methylpyrazole-5-acetic acid" are chemically equivalent in solution unless the nitrogen is substituted (e.g., N-methylated).
Best for Purity/Impurity Profiling: LC-ESI-MS/MS (Direct analysis of free acid).
Best for Structural Fingerprinting: GC-EI-MS (Requires derivatization).
Comparative Analysis: LC-ESI-MS vs. GC-EI-MS
The following table compares the two primary "alternatives" for characterizing MPAA.
Feature
LC-ESI-MS/MS (Recommended)
GC-EI-MS (Alternative)
Analyte State
Free acid (Polar, underivatized)
Derivatized Ester (Methyl or TMS)
Ionization
Soft (Electrospray Ionization)
Hard (Electron Impact, 70 eV)
Molecular Ion
Strong (m/z 141)
Weak (depends on derivative)
Fragmentation
Collision-Induced Dissociation (CID)
Spontaneous In-Source Fragmentation
Key Advantage
No sample prep; detects thermally labile impurities.
Rich spectral fingerprint; superior library matching.
Key Limitation
Tautomers co-elute (single peak).
Requires silylation/methylation; time-consuming.
Structural Elucidation & Fragmentation Mechanism
Understanding the fragmentation logic is essential for validating the compound's identity.
Fragmentation Pathway (ESI Positive Mode)
In ESI(+), the protonated molecular ion
undergoes characteristic neutral losses. The loss of water (-18 Da) and formic acid/CO (-46/28 Da) are diagnostic of the acetic acid side chain.
Graphviz Diagram: ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for 5-methylpyrazole-3-acetic acid showing characteristic neutral losses of water and carboxylic moieties.
Distinguishing Isomers
A common error is confusing MPAA with its N-methylated isomers.
MPAA (Free Acid): Single LC peak (rapid tautomerism). m/z 141.
The peak at m/z 73 (TMS group) confirms successful derivatization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9822, 5-Methylpyrazole-3-carboxylic acid (Related structure). Retrieved from [Link]
E. Claramunt et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. MDPI Molecules. Retrieved from [Link]
Science Ready (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Nitrogen Heterocycles. Retrieved from [Link]
Validation
A Comparative Analysis of Chemical Reactivity: Pyrazole Acetic Acid vs. Phenylacetic Acid
A Guide for Synthetic and Medicinal Chemists In the landscape of drug discovery and synthetic chemistry, carboxylic acids serve as fundamental building blocks. Their reactivity, governed by subtle electronic and steric f...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Synthetic and Medicinal Chemists
In the landscape of drug discovery and synthetic chemistry, carboxylic acids serve as fundamental building blocks. Their reactivity, governed by subtle electronic and steric factors, dictates their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of Pyrazole Acetic Acid and Phenylacetic Acid, two congeners that, despite their structural similarity, exhibit distinct chemical behaviors. Understanding these differences is paramount for researchers designing synthetic routes and developing novel pharmaceutical agents.
Phenylacetic acid is a well-characterized aromatic carboxylic acid, widely used as a precursor in the synthesis of pharmaceuticals like penicillin G and diclofenac.[1][2] Its reactivity profile is largely defined by the phenyl group. In contrast, pyrazole acetic acid, a heterocyclic analogue, introduces the unique electronic properties of the pyrazole ring. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, and its presence significantly modulates the reactivity of the appended acetic acid moiety.[3][4]
This analysis will dissect the reactivity at two key sites: the carboxylic acid carbonyl group and the adjacent α-carbon. We will explore how the differing electronic natures of the phenyl and pyrazole rings—specifically their inductive and resonance effects—influence reaction rates and outcomes in common synthetic transformations. The discussion is supported by established chemical principles, and we provide detailed, self-validating experimental protocols for researchers to quantitatively assess these differences in their own laboratories.
Structural and Electronic Foundations of Reactivity
The primary determinant of reactivity in these molecules is the electronic influence of the aromatic ring (phenyl vs. pyrazole) on the acetic acid sidechain.
Figure 1: Structural comparison and acidity of Phenylacetic Acid and 2-(1H-Pyrazol-3-yl)acetic Acid.
Phenyl Group: The phenyl ring acts primarily as a weak electron-withdrawing group through an inductive effect (-I) due to the higher s-character of the sp2 hybridized carbons compared to the sp3 methylene carbon. It can also exert a weak electron-donating resonance effect (+R), but this is attenuated by the insulating CH₂ group. The overall effect on the side chain is relatively modest. The pKa of phenylacetic acid is approximately 4.31.[1]
Pyrazole Ring: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[4] It is a significantly stronger electron-withdrawing group compared to the phenyl ring.[5] This is due to the inductive effect of the two electronegative nitrogen atoms. This potent electron-withdrawing nature is a key theme in the biological activity of pyrazole derivatives, where it enhances binding to protein targets.[6] This strong -I effect is expected to increase the acidity of the carboxylic acid (lowering the pKa) and the α-protons compared to phenylacetic acid.
The following sections will explore the practical consequences of these electronic differences.
Reactivity at the Carbonyl Group: Nucleophilic Acyl Substitution
Nucleophilic acyl substitution reactions, such as esterification and amidation, are cornerstones of synthetic chemistry. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack.
The strong electron-withdrawing nature of the pyrazole ring is predicted to make the carbonyl carbon of pyrazole acetic acid significantly more electrophilic than that of phenylacetic acid.
Figure 2: Predicted relationship between ring electronics and carbonyl reactivity.
This difference in electrophilicity translates directly to reaction kinetics. For instance, in an amidation reaction, pyrazole acetic acid should react more readily with an amine than phenylacetic acid under the same conditions, often without the need for aggressive coupling agents or high temperatures.[7]
Comparative Data Summary
While direct kinetic comparisons are scarce in the literature, we can infer relative reactivity from typical reaction conditions required for amidation.
Feature
Phenylacetic Acid
Pyrazole Acetic Acid (Predicted)
Rationale
Carbonyl Electrophilicity
Moderate
High
Stronger inductive electron withdrawal from the pyrazole ring.[5]
Amidation Conditions
Often requires coupling agents (e.g., EDC, DCC) or catalysts (e.g., NiCl₂) and heat.[7]
Expected to proceed under milder conditions, potentially with only heat or mild acid/base catalysis.
Increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack.
Esterification Rate
Moderate; typically requires acid catalysis (e.g., H₂SO₄) and heat (Fischer esterification).[8]
Expected to be faster under identical catalytic conditions.
Increased electrophilicity accelerates the rate-determining step of nucleophilic attack by the alcohol.
Experimental Protocol: Competitive Amidation via HPLC Analysis
This protocol provides a robust method to quantitatively compare the amidation rates of pyrazole acetic acid and phenylacetic acid. By reacting an equimolar mixture of both acids with a limited amount of an amine, the relative reactivity can be determined by monitoring the formation of the corresponding amide products over time.
Objective: To determine the relative rate of amidation by quantifying the concentration of starting materials and products.
Methodology:
Preparation of Stock Solutions:
Prepare 100 mM stock solutions of Phenylacetic Acid, 2-(1H-Pyrazol-3-yl)acetic Acid, Benzylamine (nucleophile), and N-benzyl-2-phenylacetamide (product standard 1) in acetonitrile (MeCN).
Synthesize and purify a small quantity of N-benzyl-2-(1H-pyrazol-3-yl)acetamide to serve as product standard 2. Prepare a 100 mM stock solution in MeCN.
Prepare a 100 mM stock solution of an internal standard (e.g., Naphthalene) in MeCN.
Reaction Setup:
In a 10 mL vial, combine:
1.0 mL of 100 mM Phenylacetic Acid solution (0.1 mmol)
1.0 mL of 100 mM 2-(1H-Pyrazol-3-yl)acetic Acid solution (0.1 mmol)
1.0 mL of 100 mM Internal Standard solution
6.0 mL of MeCN
Place the vial in a temperature-controlled reaction block set to 60°C and allow it to equilibrate.
To initiate the reaction, add 1.0 mL of a 50 mM Benzylamine solution (0.05 mmol, 0.25 equivalents). Start a timer immediately.
Time-Course Analysis:
At specified time points (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from the reaction mixture.
Immediately quench the aliquot in a vial containing 900 µL of MeCN/0.1% TFA to stop the reaction.
Analyze the quenched sample by HPLC.
HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution from 20% MeCN in water (with 0.1% TFA) to 80% MeCN over 15 minutes.
Detection: UV at 254 nm.
Validation: First, run each standard individually to determine its retention time. Create a calibration curve for each starting material and product relative to the internal standard to ensure accurate quantification.
Data Analysis:
For each time point, calculate the concentration of each reactant and product using the calibration curves.
Plot the concentration of each amide product as a function of time.
The initial rate of formation for each product is proportional to the reactivity of its parent carboxylic acid. The compound that produces its amide product faster is the more reactive species.
Figure 3: Experimental workflow for the competitive amidation analysis.
Reactivity at the α-Carbon
The reactivity at the α-carbon is primarily governed by the acidity of the α-protons. The removal of an α-proton by a base generates a carboxylate enolate, a key intermediate for reactions such as alkylation and halogenation. The stability of this enolate, and thus the acidity of the α-proton, is enhanced by electron-withdrawing groups that can stabilize the negative charge.
Given the potent electron-withdrawing nature of the pyrazole ring, the α-protons of pyrazole acetic acid are expected to be significantly more acidic than those of phenylacetic acid.[9]
Consequences for Reactivity:
Enolate Formation: Pyrazole acetic acid will form an enolate under milder basic conditions compared to phenylacetic acid. This means weaker bases (e.g., Na₂CO₃ vs. LDA) or lower temperatures may be sufficient.
Halogenation: Reactions like α-chlorination, which can proceed via an enol or enolate intermediate, are expected to be more facile for pyrazole acetic acid.[10]
Condensation Reactions: Aldol-type condensation reactions involving the enolate should proceed more readily with pyrazole acetic acid.
Experimental Protocol: Comparative α-Deuteration via ¹H NMR
This experiment uses deuterium exchange as a proxy for α-proton acidity. By monitoring the rate of H/D exchange at the α-position in a deuterated solvent with a base catalyst, we can directly compare the kinetic acidity of the two compounds.
Objective: To compare the rate of α-proton abstraction by monitoring H/D exchange using ¹H NMR spectroscopy.
Methodology:
Sample Preparation:
In two separate NMR tubes, prepare the following solutions:
Tube 1: 10 mg of Phenylacetic Acid dissolved in 0.7 mL of Methanol-d₄ (CD₃OD).
Tube 2: 10 mg of 2-(1H-Pyrazol-3-yl)acetic Acid dissolved in 0.7 mL of Methanol-d₄ (CD₃OD).
Add a catalytic amount (e.g., 2 mg) of anhydrous potassium carbonate (K₂CO₃) to each tube. K₂CO₃ will serve as the base catalyst.
NMR Analysis:
Acquire an initial ¹H NMR spectrum (t=0) for each sample immediately after adding the base. Ensure the integration of the α-methylene singlet (the -CH₂- group) is accurately calibrated, perhaps relative to the aromatic protons which will not exchange.
Keep the NMR tubes at a constant temperature (e.g., 25°C) in the NMR spectrometer or a water bath.
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes for 4-6 hours).
Data Analysis:
For each spectrum, measure the integral of the α-methylene singlet. As H/D exchange proceeds, the intensity of this signal will decrease.
Plot the normalized integral of the α-CH₂ signal versus time for both compounds on the same graph.
The compound whose α-CH₂ signal disappears more rapidly is the one with the more acidic α-protons and higher reactivity at this position. A first-order rate constant (k) for the exchange can be calculated from the slope of a plot of ln(Integral) vs. time.
Conclusion and Outlook
The substitution of a phenyl ring with a pyrazole ring in the acetic acid scaffold imparts a significant and predictable change in chemical reactivity. The strong electron-withdrawing nature of the pyrazole heterocycle enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons.
Key Takeaways for Researchers:
Pyrazole Acetic Acid is More Reactive: For nucleophilic acyl substitution reactions (amidation, esterification), pyrazole acetic acid is the more activated substrate, likely requiring milder conditions and shorter reaction times.
Enhanced α-Carbon Reactivity: For reactions involving enolate formation (alkylation, halogenation, condensation), pyrazole acetic acid will react more readily due to its more acidic α-protons.
Synthetic Strategy: When designing a multi-step synthesis, these reactivity differences can be leveraged. For instance, selective amidation of pyrazole acetic acid could potentially be achieved in the presence of phenylacetic acid under carefully controlled conditions. Conversely, if a reaction at the α-carbon is desired, pyrazole acetic acid is the more favorable starting material.
This guide provides a framework for understanding and experimentally verifying the reactivity differences between these two important building blocks. By applying these principles, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the pace of discovery in both materials and medicinal chemistry.
ResearchGate. (n.d.). The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. [Link]
He, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171630. [Link]
ResearchGate. (n.d.). The amidation of phenylacetic acid with benzylamine catalysed by nickel metal. [Link]
Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. [Link]
Woodroofe, C. C., et al. (1999). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3653-3658. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
LibreTexts Chemistry. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]
Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660327. [Link]
ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. [Link]
Oziminski, W. P., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. [Link]
ResearchGate. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
spectroscopic validation of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid structure
Executive Summary: The Tautomeric Conundrum Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals. Validating the structure of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid presents a unique challenge in sm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Tautomeric Conundrum
Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Validating the structure of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid presents a unique challenge in small molecule characterization: Annular Tautomerism . Unlike rigid heterocycles, the 1H-pyrazole core exists in a dynamic equilibrium between the 3-substituted and 5-substituted forms. In solution, the "5-methyl-3-acetic acid" isomer is chemically equivalent to the "3-methyl-5-acetic acid" isomer due to rapid proton exchange at the nitrogen atoms.
This guide provides a comparative spectroscopic workflow to:
Confirm Identity: Distinguish the target 1H-pyrazole from static N-alkylated impurities (regioisomers).
Assess Purity: Quantify the presence of synthetic byproducts.
Define State: Characterize the specific tautomer present in the solid state (critical for formulation).
Part 1: The Isomeric Landscape (Visualization)
The following diagram illustrates the dynamic relationship between the tautomers and the static impurities that must be ruled out during validation.
Figure 1: The dynamic equilibrium of the target molecule versus static N-methylated impurities. In solution, Tautomers A and B average to a single set of NMR signals.
Part 2: NMR Validation Strategy (The Gold Standard)
Solvent Selection Strategy
The choice of solvent is not trivial; it dictates the observation of the exchangeable proton and the resolution of the tautomeric average.
Solvent
Suitability
Mechanistic Rationale
DMSO-d6
Preferred
Strong H-bond acceptor. Slows proton exchange, often allowing observation of the broad NH signal (~12-13 ppm). Stabilizes polar acid groups.
CDCl3
Alternative
Poor solubility for amino-acids. Rapid proton exchange often leads to "invisible" NH and broadened signals.
MeOD
Avoid
Deuterium exchange (H -> D) eliminates the NH signal entirely, removing a critical validation checkpoint.
Comparative 1H NMR Data (400 MHz, DMSO-d6)
This table compares the Target (in its averaged state) against the critical N-Methyl Impurity .
Proton Assignment
Target: 1H-Pyrazole (δ ppm)
Impurity: N-Methyl Pyrazole (δ ppm)
Validation Logic
NH (Pyrazole)
12.0 - 13.5 (Broad, s)
Absent
Primary Check: Presence confirms 1H-core. Absence implies N-alkylation or salt formation.
COOH (Acid)
12.0 - 12.5 (Broad, s)*
12.0 - 12.5 (Broad, s)
Often overlaps with NH. D2O shake will eliminate both.
C4-H (Ring)
5.90 - 6.10 (s)
6.00 - 6.20 (s)
Diagnostic singlet. Shift varies slightly based on N-substitution.
CH2 (Acetic)
3.50 - 3.65 (s)
3.50 - 3.70 (s)
Verifies the acetic acid side chain integrity.
CH3 (Ring)
2.15 - 2.25 (s)
2.15 - 2.25 (s)
Verifies the methyl group.
N-CH3
Absent
3.70 - 3.90 (s)
Critical Fail: A sharp singlet in the 3.7-3.9 region indicates N-methylation impurity.
*Note: COOH and NH protons often merge into a very broad hump in DMSO. Integration is less reliable than chemical shift presence.
13C NMR Validation (100 MHz, DMSO-d6)
Carbon NMR provides the definitive proof of the backbone structure, unaffected by proton exchange dynamics.
C3/C5 (Quaternary): ~138-148 ppm (Broadened due to tautomerism).
C4 (Methine): ~103-106 ppm (High field signal, characteristic of electron-rich pyrazole C4).
CH3 (Methyl): ~11-13 ppm.
CH2 (Methylene): ~30-35 ppm.
Part 3: Solid-State Validation (Polymorph & Tautomer ID)
While solution NMR shows an average, the Solid State (powder or crystal) locks the molecule into a specific tautomer (3-methyl vs 5-methyl) stabilized by hydrogen bonding networks.
FTIR Spectroscopy (ATR Method)
Use FTIR to distinguish the free acid from zwitterionic forms or salts.
Region 3200-2500 cm⁻¹: Broad "OH" stretch of carboxylic acid dimers.
Region 3100-3200 cm⁻¹: Sharp/Medium N-H stretch (confirms 1H-pyrazole).
Region 1680-1720 cm⁻¹: C=O stretch (Carboxylic Acid).
Alert: If C=O shifts to ~1550-1600 cm⁻¹, suspect Carboxylate (COO-) formation (zwitterion or salt).
Single Crystal X-Ray Diffraction (SC-XRD)
This is the absolute method to determine which tautomer exists in the crystal lattice.
Expectation: Pyrazoles typically form Catemers (infinite chains) or Dimers via intermolecular N-H...N hydrogen bonds.
Differentiation: The crystal structure will reveal if the proton is localized on N1 or N2, defining the molecule strictly as 2-(5-methyl-1H-pyrazol-3-yl)acetic acid or its tautomer 2-(3-methyl-1H-pyrazol-5-yl)acetic acid.
Part 4: Experimental Protocol (Step-by-Step)
Protocol A: Purity Assessment via 1H NMR
Preparation: Weigh 5-10 mg of the sample into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Cap and sonicate until fully dissolved.
Acquisition:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the acidic protons).
Scans: 16-32.
Processing: Reference the residual DMSO quintet to 2.50 ppm.
Analysis: Integrate the C4-H singlet (set to 1H). Check the 3.7-3.9 ppm region for N-methyl impurities.
Protocol B: Tautomer Identification (Solid State)
Crystallization: Dissolve 50 mg in minimal hot Ethanol/Water (9:1). Allow slow evaporation at room temperature.
Analysis: Select a single block/needle crystal.
Refinement: Solve structure to determine N-H bond length and position.
Part 5: Decision Logic for Validation
Figure 2: Logical decision tree for routine spectroscopic validation.
References
PubChem. 2-(5-methyl-1H-pyrazol-3-yl)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]
Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4639. Available at: [Link]
Claramunt, R. M., et al. (2006). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.[2] Available at: [Link]
Lynch, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Crystals, 13(7), 1118. Available at: [Link]